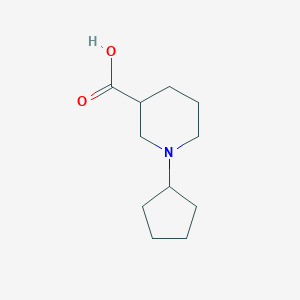

1-Cyclopentylpiperidine-3-carboxylic acid

Description

Contextualization of Piperidine (B6355638) and Carboxylic Acid Scaffolds in Modern Chemical Biology Research

Piperidine and carboxylic acid scaffolds are fundamental building blocks in the creation of new pharmaceutical agents. nih.gov The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most common structural motifs found in drugs and natural alkaloids. nih.gov Its prevalence is due to its ability to serve as a versatile scaffold that can be readily modified to influence a molecule's three-dimensional shape, basicity, and physicochemical properties, which are critical for biological activity. colab.wsthieme-connect.com The introduction of chiral centers within the piperidine ring can significantly impact a molecule's interaction with biological targets, potentially enhancing efficacy and selectivity. colab.wsthieme-connect.com

Similarly, the carboxylic acid group is a key feature in many therapeutic compounds. Its ability to participate in hydrogen bonding and electrostatic interactions makes it a crucial anchor for binding to the active sites of enzymes and receptors. Pyridine (B92270) carboxylic acid isomers, for instance, are the basis for a wide range of drugs targeting conditions from tuberculosis to diabetes. dovepress.com The combination of a piperidine ring and a carboxylic acid creates a bifunctional scaffold that is highly valued in combinatorial chemistry and the development of compound libraries for high-throughput screening. 5z.com

Historical Trajectory and Evolution of Research on 1-Cyclopentylpiperidine-3-carboxylic acid and Related Chemotypes

While specific historical research tracing the origins of this compound is not extensively documented in mainstream literature, the evolution of its related chemotypes is well-established. Research into piperidine-containing molecules has been a cornerstone of medicinal chemistry for decades. nih.gov The synthesis of the piperidine ring itself has evolved from classical methods like the hydrogenation of pyridine derivatives to more sophisticated, stereoselective cyclization reactions. nih.gov

Early research often focused on simple piperidine alkaloids and their derivatives. Over time, the focus shifted towards creating more complex and functionally diverse piperidine structures to modulate biological activity. The development of chiral piperidine scaffolds, for example, marked a significant advancement, allowing for more precise targeting of protein binding sites. thieme-connect.com The exploration of N-substituted piperidines, such as the N-cyclopentyl variant, represents a strategy to enhance lipophilicity and tune the pharmacokinetic properties of a lead compound. The carboxylic acid at the 3-position of the piperidine ring is another critical modification, as seen in related structures where this feature influences receptor binding and permeability. thieme-connect.com The existence of commercial suppliers for this compound and its hydrochloride salt indicates its use as a building block in contemporary chemical synthesis. nih.govbldpharm.comcymitquimica.com

Current Research Landscape and Unexplored Opportunities for this compound in Academic Discovery

The current research landscape for piperidine-based carboxylic acids is vibrant and diverse. Derivatives of these scaffolds are being actively investigated for a wide array of therapeutic applications. For example, related compounds are being explored as potential inhibitors of enzymes like carbonic anhydrase and as agents against Mycobacterium tuberculosis. nih.govmdpi.com The position of substituents on the piperidine ring has been shown to be crucial for biological activity, as demonstrated in the development of GLP-1R agonists where a substituent at the 3-position significantly enhanced potency compared to the 4-position. thieme-connect.com

For this compound specifically, its full potential remains largely untapped, presenting significant unexplored opportunities for academic discovery. The unique combination of the N-cyclopentyl group and the 3-carboxylic acid function offers a distinct chemical space for investigation.

Potential Research Directions:

Novel Enzyme Inhibitors: The scaffold could be used to design new inhibitors for enzymes where interactions with both a lipophilic pocket (binding the cyclopentyl group) and a polar region (binding the carboxylic acid) are required.

GPCR Ligands: Given the prevalence of piperidine motifs in G-protein-coupled receptor (GPCR) ligands, this compound could serve as a starting point for developing new modulators for various GPCR targets. thieme-connect.com

Fragment-Based Drug Discovery: As a relatively small and rigid molecule, it is an ideal candidate for fragment-based screening to identify new biological targets.

Modulation of Physicochemical Properties: Research could focus on how the intramolecular interactions between the cyclopentyl group and the carboxylic acid influence the compound's conformation and properties like membrane permeability and solubility, which are critical for drug development. thieme-connect.com

The limited specific research on this compound suggests that its role as a versatile scaffold for generating novel, biologically active molecules is an area ripe for exploration.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₉NO₂ | bldpharm.com |

| Molecular Weight | 197.27 g/mol | bldpharm.comcymitquimica.com |

| CAS Number | 897094-36-9 | bldpharm.com |

Table 2: Related Piperidine Carboxylic Acid Derivatives in Research

| Compound Name | Research Context |

| 1-(cyclopentylcarbamoyl)piperidine-3-carboxylic acid | Listed as a life science research compound. |

| 1-Carbamoylpiperidine-3-carboxylic acid | Investigated for respiratory stimulant and anti-tubercular activities. |

| 1-(cyclopropylcarbonyl)piperidine-3-carboxylic acid | Available as a product for proteomics research. scbt.com |

| 4-(quinolin-3-ylmethyl)piperidine-1-carboxylic acid | Identified as a chemical structure in drug databases. drugbank.com |

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-11(14)9-4-3-7-12(8-9)10-5-1-2-6-10/h9-10H,1-8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNHILMKFWCBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCCC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271564 | |

| Record name | 1-Cyclopentyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897094-36-9 | |

| Record name | 1-Cyclopentyl-3-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=897094-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclopentylpiperidine 3 Carboxylic Acid and Its Analogs

Retrosynthetic Dissection of the 1-Cyclopentylpiperidine-3-carboxylic acid Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical disconnections. youtube.com For the this compound scaffold, several strategic disconnections can be proposed.

A primary disconnection strategy involves breaking the bond between the cyclopentyl group and the piperidine (B6355638) nitrogen. This disconnection, known as a Carbon-Nitrogen (C-N) bond disconnection, leads to two key precursors: piperidine-3-carboxylic acid and cyclopentanone. The forward synthesis, or synthetic equivalent, for this disconnection is a reductive amination reaction.

Another effective retrosynthetic approach is to first perform a functional group interconversion (FGI) on the carboxylic acid moiety. youtube.com Carboxylic acids can be challenging to handle in multi-step syntheses as their acidic proton can interfere with various reagents. youtube.com Therefore, it is often advantageous to retrosynthetically convert the acid to a more versatile functional group, such as an ester (e.g., a methyl or ethyl ester). This ester can then be carried through the synthesis and hydrolyzed back to the carboxylic acid in the final step.

A more complex disconnection involves breaking the piperidine ring itself. This can be envisioned through reactions like a ring-closing metathesis or an intramolecular cyclization, which would start from an acyclic amino acid precursor.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection Type | Bond Cleaved | Precursors | Forward Reaction |

| C-N Disconnection | Cyclopentyl-Nitrogen | Piperidine-3-carboxylic acid, Cyclopentanone | Reductive Amination |

| Functional Group Interconversion (FGI) | C-O (of COOH) | 1-Cyclopentylpiperidine-3-carbonyl chloride | Esterification/Amidation |

| Ring-Closing | C-C or C-N within piperidine ring | Acyclic amino di-aldehyde/ester | Intramolecular Cyclization |

Classical and Contemporary Approaches to the Stereoselective Synthesis of this compound Enantiomers

The stereocenter at the C3 position of the piperidine ring means that this compound can exist as a pair of enantiomers. The synthesis of single enantiomers (enantioselective synthesis) is of paramount importance and can be achieved through various strategic approaches.

Asymmetric Synthetic Routes Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. This is often accomplished by using either chiral auxiliaries or chiral catalysts.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. rsc.org After the desired stereocenter is set, the auxiliary is cleaved from the molecule. For the synthesis of chiral piperidine derivatives, a chiral auxiliary could be attached to a precursor, for example, to guide the stereoselective addition of a substituent. Enantioselective syntheses of related cyclopentane (B165970) structures have been achieved using D-glucose-derived chiral auxiliaries. nih.gov

Chiral Catalysts: A more modern and efficient approach involves the use of a chiral catalyst. The catalyst, used in sub-stoichiometric amounts, creates a chiral environment that forces the reaction to proceed enantioselectively. For synthesizing related cyclic amino acid structures, chiral dirhodium catalysts have been used in [3+2] cycloaddition reactions to form chiral cyclopentyl β-amino esters with high enantiomeric excess (up to 98% ee). nih.gov Similarly, novel C2-symmetric bipyridine-N,N'-dioxide ligands have been successfully used in the asymmetric synthesis of optically pure cyclopropanes, a principle that can be extended to other cyclic systems. researchgate.net

Table 2: Examples of Chiral Methodologies for Synthesizing Related Cyclic Structures

| Method | Catalyst/Auxiliary Type | Target Structure Type | Reported Efficiency | Source |

| Catalysis | Chiral Dirhodium Catalyst | Cyclopentyl β-amino esters | Up to 98% ee, high yield | nih.gov |

| Auxiliary | D-glucose-derived auxiliary | Cross-conjugated cyclopentenones | Both enantiomers accessible | nih.gov |

| Catalysis | Bipyridine-N,N'-dioxide-Metal Complex | 1,2,3-trisubstituted cyclopropanes | High enantio- and diastereoselectivities | researchgate.net |

Diastereoselective Synthesis of this compound Derivatives

When a molecule contains two or more stereocenters, diastereomers can be formed. Diastereoselective synthesis aims to produce a single diastereomer. In the context of this compound derivatives, additional stereocenters could be introduced on either the piperidine or cyclopentyl ring. Diastereoselective control is often achieved by directing the approach of a reagent to a molecule that already contains a stereocenter. A diastereoselective tandem conjugate addition-cyclization protocol has been used to prepare trans-β-amino diacid derivatives of cyclopentane. mdpi.com This method demonstrates how the stereochemistry of the final cyclic product can be controlled by the reaction sequence.

Green Chemistry Principles Applied to the Synthesis of this compound and Related Scaffolds

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound to make the process more environmentally sustainable and economically viable.

Key green chemistry approaches include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve atom economy. mdpi.com

Use of Recyclable Catalysts: Employing heterogeneous or recyclable homogeneous catalysts, such as certain metal-catalyzed systems, can prevent hazardous waste and allow for easier product purification. mdpi.com

Benign Solvents and Conditions: Minimizing the use of volatile organic compounds (VOCs) and exploring alternative reaction media like water or supercritical fluids. Mechanochemical procedures, which involve grinding solid reactants together, can proceed at room temperature in the absence of a solvent. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

For instance, a traditional multi-step synthesis of the target molecule could be redesigned as a one-pot domino reaction, potentially catalyzed by a recyclable solid-supported acid or metal catalyst, thus adhering to several green chemistry principles simultaneously.

Strategic Functionalization and Diversification of the this compound Scaffold

Once the core scaffold is synthesized, it can be strategically modified to create a library of related compounds, or analogs. This diversification is crucial for exploring structure-activity relationships in fields like medicinal chemistry. Functionalization can occur at several positions, but the carboxylic acid moiety offers a particularly reactive handle for modification.

Regioselective Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a wide range of other functionalities in a regioselective manner (i.e., reacting at that specific site). youtube.com

A common strategy is to first "activate" the carboxylic acid by converting it into a more reactive derivative, such as an acid chloride. youtube.com This is typically achieved by reacting the acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. youtube.com The resulting acid chloride is a highly reactive electrophile that can then be treated with various nucleophiles to generate a diverse set of derivatives.

Table 3: Regioselective Modifications of the Carboxylic Acid Group

| Reagent(s) | Intermediate | Nucleophile | Final Functional Group |

| 1. SOCl₂ or (COCl)₂ | Acid Chloride | Alcohol (R'-OH) | Ester |

| 1. SOCl₂ or (COCl)₂ | Acid Chloride | Amine (R'-NH₂) | Amide |

| LiAlH₄ then H₂O | N/A | N/A (Reduction) | Primary Alcohol |

| H₂SO₄ (cat.), R'-OH | N/A | Alcohol (R'-OH) | Ester (Fischer Esterification) |

This approach allows for the systematic synthesis of esters, amides, and other acyl derivatives from the parent carboxylic acid, providing a powerful tool for diversifying the molecular scaffold.

Transformations on the Piperidine Nitrogen and Ring

The piperidine nitrogen and the heterocyclic ring of this compound offer multiple avenues for synthetic modification, enabling the generation of a diverse array of analogs with potentially unique biological activities. Key transformations include N-oxidation, quaternization, and ring-opening reactions.

N-Oxidation: The tertiary amine of the piperidine ring can be readily oxidized to form the corresponding N-oxide. google.comrsc.orgnih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting N-oxides can exhibit altered physicochemical properties, including increased polarity and modified basicity, which can be advantageous in drug design. nih.govscripps.edu Furthermore, N-oxides can serve as intermediates for subsequent reactions. For instance, treatment of N-oxides with reagents like sulfur dioxide or acetic anhydride (B1165640) can lead to dealkylation or dehydrative cyclization, depending on the substrate and reaction conditions. rsc.org

Quaternization: The piperidine nitrogen can undergo quaternization upon reaction with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. This reaction introduces a permanent positive charge and can significantly impact the molecule's interaction with biological targets. The reactivity of the piperidine nitrogen towards alkylating agents allows for the introduction of a wide variety of substituents.

Ring-Opening Reactions: The piperidine ring, while generally stable, can be induced to undergo ring-opening reactions under specific conditions. Photooxidation of N-arylpiperidines can lead to the selective cleavage of the ring to form acyclic aminoaldehydes or their corresponding acetals. researchgate.net While not a direct transformation of the title compound, this methodology highlights a potential strategy for skeletal diversification of related piperidine structures. Ring-opening of activated piperidines, such as those derived from chloroformate treatment, can yield functionalized chlorobutyl carbamate (B1207046) derivatives. researchgate.net

Table 1: Transformations on the Piperidine Nitrogen and Ring

| Transformation | Reagents and Conditions | Product Type | Potential Applications |

|---|---|---|---|

| N-Oxidation | H₂O₂, mCPBA | N-oxide | Prodrug strategies, intermediate for further reactions |

| Quaternization | Alkyl halides (e.g., CH₃I) | Quaternary ammonium salt | Modulation of biological activity, introduction of a permanent positive charge |

| Ring-Opening | Photooxidation, Chloroformates | Acyclic aminoaldehydes, Chlorobutyl carbamates | Skeletal diversification, access to novel scaffolds |

Derivatization Strategies of the Cyclopentyl Substituent

The cyclopentyl group provides a lipophilic anchor and a site for further functionalization to explore structure-activity relationships. Advanced synthetic methods, particularly those involving C-H activation, have emerged as powerful tools for the direct modification of such saturated carbocycles. researchgate.net

C-H Functionalization: Transition metal-catalyzed C-H functionalization allows for the direct introduction of new chemical bonds at otherwise unreactive C-H positions on the cyclopentyl ring. nih.gov This strategy avoids the need for pre-functionalized starting materials and offers a highly efficient route to novel analogs. For instance, palladium-catalyzed C-H activation can be employed to introduce aryl or other functional groups onto the cyclopentyl ring. The regioselectivity of these reactions can often be controlled by directing groups within the molecule.

Hydroxylation and Amination: The introduction of polar functional groups such as hydroxyl or amino moieties onto the cyclopentyl ring can significantly alter the compound's properties. While direct hydroxylation of unactivated alkanes can be challenging, various methods have been developed for this purpose. Similarly, amination of the cyclopentyl ring can be achieved through multi-step sequences, potentially involving the conversion of a hydroxyl group to a leaving group followed by nucleophilic substitution with an amine source. The synthesis of amino-substituted piperidine derivatives has been reported through various routes, including the ring-opening of epoxides. researchgate.net

Divergent Synthesis from Functionalized Intermediates: A powerful strategy for generating a library of analogs involves the synthesis of a key intermediate with orthogonal functional groups on the cyclopentyl ring, which can then be selectively elaborated. This approach is exemplified by the divergent synthesis of cyclopropane-containing compounds from a bifunctional precursor. nih.gov A similar strategy could be envisioned for this compound, where a cyclopentyl precursor bearing, for example, an ester and a sulfide (B99878), could be attached to the piperidine nitrogen. Subsequent, independent manipulations of the ester (e.g., hydrolysis, reduction, amidation) and the sulfide (e.g., oxidation followed by sulfoxide-magnesium exchange) would provide access to a wide range of structurally diverse analogs. nih.gov

Table 2: Derivatization Strategies of the Cyclopentyl Substituent

| Strategy | Key Methodologies | Resulting Modifications |

|---|---|---|

| C-H Functionalization | Palladium-catalyzed C-H activation | Introduction of aryl, alkyl, or other functional groups |

| Hydroxylation | Various oxidation methods | Introduction of hydroxyl groups |

| Amination | Multi-step sequences (e.g., via mesylates) | Introduction of primary, secondary, or tertiary amines |

| Divergent Synthesis | Use of bifunctional cyclopentyl precursors | Wide variety of functional groups via orthogonal derivatization |

Molecular Interactions and Mechanistic Exploration of 1 Cyclopentylpiperidine 3 Carboxylic Acid and Its Derivatives

In Vitro Investigation of Ligand-Target Binding Affinities for 1-Cyclopentylpiperidine-3-carboxylic acid Analogs

The initial phase in characterizing the pharmacological profile of a novel compound and its derivatives involves determining their binding affinities for specific biological targets. These in vitro binding assays are fundamental to understanding the potency and selectivity of a ligand. The affinity is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher binding potency.

Research into compounds structurally related to this compound, such as those containing a core heterocyclic ring and a carboxylic acid moiety, provides a framework for how such investigations are conducted. For instance, studies on a series of indolyl carboxylic acid amides have been performed to assess their affinity for human dopamine (B1211576) receptors. nih.govnih.gov In these studies, the compounds are evaluated for their ability to displace a known radiolabeled ligand from its receptor target in preparations of cells expressing the specific receptor. nih.gov

An analysis of such analogs often reveals critical structure-activity relationships (SAR). For example, modifications to the carboxylic acid group, the heterocyclic ring, or its substituents can dramatically alter binding affinity and selectivity. In a study of indolyl carboxylic acid amide analogues, substitutions on the indole (B1671886) ring and alterations in the linker region led to significant changes in binding affinity for D₂ and D₃ dopamine receptors. nih.gov Two specific compounds from this series, 14a and 14b , demonstrated high affinity for the D₃ receptor with Kᵢ values of 0.18 nM and 0.4 nM, respectively, and showed significant selectivity over the D₂ receptor. nih.gov This type of detailed analysis is crucial for optimizing lead compounds to achieve a desired pharmacological profile.

The data below, derived from studies on such analogs, illustrates the typical results obtained from in vitro binding affinity assays.

Table 1: Illustrative In Vitro Binding Affinities of Analogous Compounds for Dopamine Receptors This table presents example data from related compound classes to illustrate the methodology.

| Compound | D₂ Receptor Kᵢ (nM) | D₃ Receptor Kᵢ (nM) | D₃/D₂ Selectivity Ratio |

| 14a | 15.6 | 0.18 | 87 |

| 14b | 24.0 | 0.4 | 60 |

| 15a | 44.4 | 2.0 | 22 |

| 15b | 33.6 | 4.0 | 8.4 |

| 15c | 66.3 | 3.1 | 21.4 |

| Data sourced from a study on indolyl carboxylic acid amide analogues, demonstrating the evaluation of binding affinity and selectivity. nih.gov |

Enzymatic Activity Modulation by this compound and Its Derivatives in Cell-Free Systems

Beyond receptor binding, it is vital to assess how a compound and its derivatives modulate the activity of specific enzymes. Cell-free enzymatic assays provide a controlled environment to directly measure the effect of a compound on an isolated enzyme, eliminating the complexities of cellular uptake, metabolism, and off-target effects. These assays can determine whether a compound acts as an inhibitor or an activator and can help elucidate its mechanism of action.

Derivatives of cyclic carboxylic acids have been investigated for their modulatory effects on various enzymes. For example, new derivatives of cyclohex-1-ene-1-carboxylic acid were synthesized and evaluated for their anti-inflammatory properties by measuring their impact on cytokine production in peripheral blood mononuclear cells (PBMCs). mdpi.com While this is a cell-based assay, it reflects the upstream modulation of enzymatic pathways responsible for cytokine synthesis. In these studies, compound 2f was found to potently inhibit the secretion of Tumor Necrosis Factor-α (TNF-α) by approximately 66–81% across all tested concentrations. mdpi.com Another derivative, 2b , significantly reduced the release of TNF-α, Interleukin-6 (IL-6), and Interleukin-10 (IL-10) at high doses. mdpi.com

More direct enzymatic assays have been performed on other classes of carboxylic acid derivatives. Pyridine (B92270) carboxylic acid analogues, for instance, have been tested for their ability to inhibit histone lysine-demethylases (KDMs), a class of enzymes implicated in cancer. dovepress.com In these cell-free assays, several pyridine-4-carboxylic acid compounds were identified as potent inhibitors of KDM4C, with IC₅₀ values below 1 µM. dovepress.com

Table 2: Example of Enzymatic and Biological Activity Modulation by Carboxylic Acid Derivatives This table presents example data from related compound classes to illustrate the methodology.

| Compound | Assay Type | Target/Pathway | Observed Effect |

| 2b | Cytokine Release (LPS-stimulated PBMC) | TNF-α, IL-6, IL-10 Pathways | Significant reduction in cytokine release at 100 µg/mL. mdpi.com |

| 2f | Cytokine Release (LPS-stimulated PBMC) | TNF-α Pathway | Strong inhibition (66-81%) of TNF-α secretion at all doses. mdpi.com |

| 143 | Immunofluorescence Assay (U2OS cells) | Histone Lysine-Demethylase (KDM4C) | Potent inhibition (IC₅₀ < 1 µM). dovepress.com |

| 144 | Immunofluorescence Assay (U2OS cells) | Histone Lysine-Demethylase (KDM4C) | Potent inhibition (IC₅₀ < 1 µM). dovepress.com |

Biophysical Characterization of this compound Biomolecular Interactions (e.g., SPR, ITC)

Biophysical techniques provide deep insight into the molecular mechanisms and thermodynamic forces that govern the interaction between a ligand and its biological target. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful label-free methods used for this purpose.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. malvernpanalytical.com A single ITC experiment can determine the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the change in enthalpy (ΔH). springernature.com From these values, the change in Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction. harvard.edu This helps to understand the driving forces behind binding, whether it is enthalpy-driven (favorable bond formations) or entropy-driven (hydrophobic effects and conformational changes). nih.gov A study of inhibitors targeting carnitine palmitoyl (B13399708) transferase 2 (CPT-2) used ITC to characterize their binding thermodynamics, finding dissociation constants (K₋) in the 2–20 μM range and revealing that binding was driven by varying contributions of enthalpy and entropy for different inhibitors. core.ac.uk

Surface Plasmon Resonance (SPR) is another key technique that monitors binding events in real-time by detecting changes in the refractive index on a sensor chip surface where a target protein is immobilized. youtube.com SPR provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (k₋), which describe how quickly a ligand binds to and dissociates from its target. The equilibrium dissociation constant (K₋) can be calculated from the ratio of these rates (k₋/kₐ). This kinetic information is highly valuable for drug development, as the residence time of a drug on its target can be a critical determinant of its efficacy. youtube.comhelsinki.fi

Table 3: Illustrative Thermodynamic Data for Inhibitor Binding to a Target Enzyme (rCPT-2) via ITC This table presents example data from a related system to illustrate the methodology. core.ac.uk

| Inhibitor | Binding Site | K₋ (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |

| Inhibitor 1 | CoA-site | 2.3 | -7.7 | -3.7 | 4.0 |

| Inhibitor 2 | CoA-site | 1.8 | -7.8 | -4.4 | 3.4 |

| Inhibitor 3 | Acylcarnitine-site | 20 | -6.4 | 1.4 | 7.8 |

| ST1326 | Acylcarnitine-site | 2.1 | -7.7 | -8.1 | -0.4 |

| Data adapted from an ITC study on rat Carnitine Palmitoyltransferase-2 (rCPT-2) inhibitors. core.ac.uk |

Identification of Prospective Biological Targets for this compound through Proteomics and Chemoproteomics (e.g., target deconvolution strategies)

When the biological target of a compound is unknown, or to identify potential off-targets, target deconvolution strategies are employed. Chemical proteomics is a powerful approach that uses chemically modified versions of a compound (probes) to capture and identify its binding partners from a complex biological sample, such as a cell lysate. nih.govnih.gov

A common strategy is probe-based chemical proteomics. nih.gov This involves synthesizing a probe by attaching a reactive group (like a photo-affinity label) and an enrichment tag (like biotin) to the parent compound. nih.gov The photo-affinity label allows for the formation of a covalent bond between the probe and its target protein upon UV irradiation, ensuring a stable interaction. nih.govresearchgate.net The biotin (B1667282) tag is then used to enrich the probe-protein complexes from the lysate using streptavidin-coated beads. nih.gov Finally, the captured proteins are identified using mass spectrometry. nih.gov

These methods are invaluable for elucidating the mechanism of action of novel bioactive compounds. For example, a chemical proteomics approach using photo-affinity crosslinking was successfully developed to identify that 14-3-3 proteins are a potential molecular target for a cyclic peptide, a finding that was subsequently validated through biochemical assays. nih.gov Such strategies are essential for mapping the interaction landscape of new chemical entities like this compound and its derivatives, providing a foundation for understanding their therapeutic potential and possible side effects. olink.comeuropeanreview.org

Table 4: Overview of Common Target Deconvolution Strategies

| Strategy | Principle | Advantages | Challenges |

| Affinity Chromatography | A drug is immobilized on a solid support to "pull down" binding proteins from a lysate. europeanreview.org | Simple operation; can identify a broad range of targets. | Requires high-affinity interaction; can be difficult to distinguish direct from indirect binders. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active site of specific enzyme families. nih.gov | Focuses on functionally active enzymes; provides information on enzyme activity. | Limited to specific enzyme classes with suitable reactive residues. |

| Compound-Centric Chemical Proteomics (CCCP) | Uses a tagged and cross-linkable probe based on the compound of interest to capture targets. nih.gov | Can identify targets for a specific compound without prior knowledge; can capture transient interactions. | Requires synthesis of a functional chemical probe; potential for steric hindrance from the tag. nih.gov |

| Drug Affinity Responsive Target Stability (DARTS) | Exploits the principle that ligand binding can stabilize a target protein against protease digestion. europeanreview.org | Does not require drug modification; can be used for low-affinity drugs. | Limited protein coverage; indirect targets may also show stabilization. europeanreview.org |

Structure Activity Relationship Sar Studies and Molecular Design of 1 Cyclopentylpiperidine 3 Carboxylic Acid Derivatives

Rational Design and Synthesis of 1-Cyclopentylpiperidine-3-carboxylic acid Analogs for SAR Probing

The rational design of analogs of this compound is a key strategy to systematically probe the SAR. nih.govnih.gov This process involves the strategic modification of different parts of the molecule—the cyclopentyl ring, the piperidine (B6355638) core, and the carboxylic acid group—to understand their respective contributions to biological activity.

The synthesis of these analogs often employs established methods in heterocyclic chemistry. nih.gov For instance, a common synthetic route could involve the N-alkylation of a piperidine-3-carboxylic acid ester with cyclopentyl bromide. Subsequent hydrolysis of the ester would yield the desired carboxylic acid. Modifications to the cyclopentyl group, such as the introduction of substituents or alterations in ring size, can be achieved by using appropriately substituted starting materials. Similarly, variations in the piperidine ring can be introduced through the use of substituted piperidine precursors. The carboxylic acid can be converted to various bioisosteres, such as amides, esters, or tetrazoles, to explore the impact of this functional group on activity.

A hypothetical synthetic scheme for generating analogs could be as follows:

| Starting Material | Reagent | Product | Purpose of Modification |

| Piperidine-3-carboxylic acid ethyl ester | Cyclopentyl bromide | Ethyl 1-cyclopentylpiperidine-3-carboxylate | Core scaffold synthesis |

| Ethyl 1-cyclopentylpiperidine-3-carboxylate | Lithium hydroxide | This compound | Final product |

| Piperidine-3-carboxylic acid ethyl ester | Substituted cyclopentyl bromide | Substituted this compound | Probing cyclopentyl group SAR |

| Substituted piperidine-3-carboxylic acid ethyl ester | Cyclopentyl bromide | Substituted this compound | Probing piperidine ring SAR |

This systematic approach allows for the generation of a library of compounds, which can then be subjected to biological evaluation to build a comprehensive SAR model.

Elucidation of Structural Determinants Governing In Vitro Biological Activities

The in vitro biological activities of this compound derivatives are highly dependent on their structural features. mdpi.com The cyclopentyl group, for instance, is presumed to occupy a hydrophobic pocket in the target protein. The size, shape, and lipophilicity of this group can significantly influence binding affinity. The piperidine ring acts as a central scaffold, and its conformation, along with the position and nature of any substituents, dictates the spatial orientation of the other functional groups.

The carboxylic acid group is a key interaction point, likely forming hydrogen bonds or ionic interactions with complementary residues in the binding site. The acidity (pKa) of this group can be modulated by the introduction of electron-withdrawing or electron-donating groups elsewhere in the molecule, which in turn can affect its binding affinity and pharmacokinetic properties.

The following table summarizes the potential impact of structural modifications on in vitro activity:

| Structural Modification | Potential Impact on In Vitro Activity | Rationale |

| Introduction of polar substituents on the cyclopentyl ring | Decreased or altered activity | May disrupt hydrophobic interactions |

| Increase in the size of the N-alkyl group (e.g., cyclohexyl) | May increase or decrease activity | Dependent on the size of the hydrophobic pocket |

| Esterification of the carboxylic acid | Typically leads to loss of activity | The free carboxylic acid is often essential for binding |

| Introduction of substituents on the piperidine ring | Can influence conformation and binding | May introduce steric hindrance or new interaction points |

Stereochemical Impact on the Activity and Binding Orientation of this compound Enantiomers

The presence of a chiral center at the 3-position of the piperidine ring means that this compound exists as a pair of enantiomers, (R)- and (S)-1-cyclopentylpiperidine-3-carboxylic acid. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity. nih.gov

This difference arises from the three-dimensional arrangement of atoms. One enantiomer may fit perfectly into a chiral binding site on a receptor or enzyme, leading to a biological response, while the other enantiomer, being a non-superimposable mirror image, may bind with much lower affinity or not at all. nih.gov The differential binding of enantiomers can be attributed to the specific interactions—hydrogen bonds, ionic bonds, and hydrophobic interactions—that can only be formed when the molecule has the correct spatial orientation. nih.gov

For this compound, it is hypothesized that the (R)- and (S)-enantiomers will have different affinities for their biological target. The precise orientation of the cyclopentyl group and the carboxylic acid in relation to the piperidine ring will determine the extent of these differences.

| Enantiomer | Expected Biological Activity | Rationale |

| (R)-1-Cyclopentylpiperidine-3-carboxylic acid | Potentially higher or lower activity than the (S)-enantiomer | The specific 3D arrangement may lead to a better or worse fit in the binding site. |

| (S)-1-Cyclopentylpiperidine-3-carboxylic acid | Potentially higher or lower activity than the (R)-enantiomer | The mirror image configuration will interact differently with a chiral biological target. |

Conformational Analysis and Its Influence on SAR in this compound Chemotypes

Conformational analysis, often performed using computational modeling and NMR spectroscopy, can help to determine the preferred low-energy conformations of these molecules. researchgate.net For instance, the carboxylic acid at the 3-position can exist in either an axial or equatorial orientation. The equatorial position is generally more stable for bulky substituents, but intramolecular hydrogen bonding or interactions with the N-cyclopentyl group could favor the axial conformation in certain circumstances.

| Conformer | Relative Stability | Potential Impact on Activity |

| Carboxylic acid equatorial | Generally more stable | May present the optimal orientation for binding to some targets. |

| Carboxylic acid axial | Generally less stable | May be required for binding to other targets, potentially stabilized by intramolecular interactions. |

A thorough understanding of the conformational preferences of these molecules is therefore essential for the rational design of new analogs with improved biological activity.

Computational and Theoretical Chemistry Approaches in 1 Cyclopentylpiperidine 3 Carboxylic Acid Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions of 1-Cyclopentylpiperidine-3-carboxylic acid

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand, such as this compound, might bind to a biological target, typically a protein receptor. While specific docking studies on this exact compound are not extensively published, the methodology is widely applied to analogous structures like piperidine (B6355638) carboxamide derivatives targeting enzymes such as anaplastic lymphoma kinase (ALK). researchgate.net

Molecular Docking predicts the preferred orientation of a molecule when bound to another to form a stable complex. For this compound, this process would involve:

Preparation of the Ligand and Receptor: A 3D model of the compound is generated and its energy minimized. The target protein's structure, often obtained from a source like the Protein Data Bank, is prepared by adding hydrogen atoms and assigning charges.

Binding Site Prediction: Algorithms identify potential binding pockets on the receptor surface.

Docking and Scoring: The compound is placed into the binding site in various orientations, and a scoring function estimates the binding affinity (e.g., in kcal/mol). Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are analyzed. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. researchgate.net An MD simulation of a this compound-protein complex would reveal:

The stability of the initial docked pose.

The role of water molecules in mediating interactions.

The flexibility of the ligand and the protein's binding pocket.

A more accurate estimation of binding free energy.

In a representative study on HIV-1 protease inhibitors, a compound (22a) featuring a (R)-piperidine-3-carboxamide ligand was docked into the enzyme's active site. The simulation revealed crucial hydrogen bonds and hydrophobic interactions contributing to its potent inhibitory activity, a process that would be analogous for understanding the target interactions of this compound. plos.org

Quantum Chemical Calculations of Electronic Structure and Reactivity of this compound

Quantum chemical calculations offer a deeper understanding of a molecule's properties based on its electronic structure.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for studying the electronic properties of molecules, providing a balance between accuracy and computational cost. nih.govresearchgate.net For this compound, DFT can be used to calculate a variety of parameters that govern its reactivity and interactions:

Optimized Geometry: Determining the most stable 3D structure, including bond lengths and angles.

Electronic Properties: Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These properties are crucial for predicting sites of nucleophilic and electrophilic attack.

Spectroscopic Properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in experimental characterization.

Acidity (pKa): DFT, combined with a suitable solvent model, can provide accurate predictions of the pKa value for the carboxylic acid group, which is vital for understanding its ionization state at physiological pH. nih.govnih.gov

Studies on related piperidine derivatives have successfully used DFT to predict heats of formation, evaluate thermal stability, and understand how different substituents influence the electronic properties and aromaticity of the ring system. nih.govrsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized derivatives.

For derivatives of this compound, a 3D-QSAR study would involve:

Data Set: A series of derivatives with varying substituents on the cyclopentyl or piperidine rings, along with their measured biological activities (e.g., IC50 values).

Molecular Alignment: Aligning all the molecules based on a common scaffold.

Descriptor Calculation: Using methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated for each molecule.

Model Generation: Statistical methods, such as partial least squares (PLS), are used to build a regression model linking the calculated fields to the biological activity.

QSAR studies on piperidine carboxamide derivatives have successfully identified key structural features for potent inhibition of targets like ALK. researchgate.net These models generate contour maps that visualize regions where, for example, bulky groups (steric favorability) or positively charged groups (electrostatic favorability) would enhance activity. Such insights would be invaluable for guiding the synthesis of more potent derivatives based on the this compound scaffold.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F-statistic | Field Contributions |

|---|---|---|---|---|

| CoMFA | 0.663 | 0.998 | 2401.970 | Steric and Electrostatic |

| CoMSIA | 0.730 | 0.988 | 542.933 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

De Novo Molecular Design Strategies Utilizing the this compound Scaffold

The this compound structure can be considered a "privileged scaffold"—a molecular framework that is able to bind to multiple biological targets. nih.govnih.gov De novo design algorithms use such scaffolds as starting points to build novel molecules optimized for a specific target's binding site.

This process typically involves:

Scaffold Placement: The piperidine core is placed in the active site of a target protein.

Fragment Growth: The algorithm "grows" new functional groups from attachment points on the scaffold (e.g., the cyclopentyl ring or other positions on the piperidine ring). These fragments are selected from a pre-defined library.

Scoring and Selection: Each newly generated molecule is scored based on its predicted binding affinity and drug-like properties.

Recent advances have simplified the synthesis of complex piperidines, making it easier to create the novel molecules proposed by de novo design. news-medical.net The piperidine scaffold is particularly valuable in drug discovery due to its 3D nature, which allows for better shape complementarity with protein binding sites compared to flat aromatic rings. nih.gov Its presence in numerous approved drugs highlights its utility as a core element for designing new therapeutic agents. plos.orgresearchgate.net

Bioisosteric Replacement Strategies for the Carboxylic Acid Moiety (e.g., tetrazoles, sulfonamides)

For the carboxylic acid in this compound, common bioisosteres include:

Tetrazoles: 1H-tetrazoles are the most widely used carboxylic acid bioisosteres. They have a similar pKa (around 4.5-4.9) and can participate in similar hydrogen bonding interactions. cambridgemedchemconsulting.com Tetrazoles are generally more metabolically stable and more lipophilic, which can sometimes improve bioavailability. rsc.org

Acyl Sulfonamides: This group has pKa values that fall within the range of carboxylic acids (4-5). They can form strong hydrogen bond interactions and have been successfully used to replace carboxylic acids in many drug candidates. nih.gov

Aryl Sulfonamides: While generally less acidic than carboxylic acids, they can still act as effective mimics and anion binders. acs.org

The choice of a bioisostere is highly context-dependent, as subtle changes in size, shape, and electronic distribution can significantly alter biological activity and pharmacokinetic properties. nih.gov

| Functional Group | Structure | Approximate pKa | Key Features |

|---|---|---|---|

| Carboxylic Acid | -COOH | 4-5 | Planar, strong H-bond acceptor. |

| Tetrazole | -CN4H | 4.5-4.9 | Planar ring, metabolically stable, more lipophilic. |

| Acyl Sulfonamide | -CONHSO2R | 4-5 | Non-planar, strong H-bond donor/acceptor. |

| Aryl Sulfonamide | -NHSO2Ar | 9-10 | Weaker acid, can still form key interactions. |

Analytical and Methodological Advancements for 1 Cyclopentylpiperidine 3 Carboxylic Acid Research

Chromatographic Method Development for Purity Assessment and Isolation

The synthesis of 1-Cyclopentylpiperidine-3-carboxylic acid can result in a mixture of starting materials, intermediates, and by-products. Therefore, robust chromatographic methods are essential for both the isolation of the pure compound and the accurate assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of an effective HPLC method involves the optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

Stationary Phase: Reversed-phase columns, such as C18 or C8, are commonly used for the separation of polar and non-polar compounds. For a molecule like this compound, a C18 column would be a suitable starting point.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter, as it influences the ionization state of the carboxylic acid and the piperidine (B6355638) nitrogen, thereby affecting retention time. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a complex mixture.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector is commonly used for the detection of this compound, although the chromophore in this molecule is not particularly strong. More sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of this compound is typically required to increase its volatility and thermal stability. The carboxylic acid group can be esterified (e.g., with methanol (B129727) to form the methyl ester), and the secondary amine in the piperidine ring can be acylated. Following derivatization, the compound can be analyzed by GC-MS, which provides both retention time data for purity assessment and a mass spectrum for structural confirmation.

The following table outlines a hypothetical set of optimized chromatographic conditions for the analysis of this compound.

| Parameter | HPLC | GC-MS (after derivatization) |

| Column | C18 (4.6 x 250 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: Acetonitrile | Helium |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Gradient/Temperature Program | 5% B to 95% B in 20 min | 100°C (2 min) to 280°C at 10°C/min |

| Detector | DAD (210 nm) / ESI-MS | Mass Spectrometer (EI mode) |

| Injection Volume/Mode | 10 µL | 1 µL (Splitless) |

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous determination of the chemical structure of this compound is accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on the cyclopentyl ring, the piperidine ring, and the carboxylic acid group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the atoms.

¹³C NMR: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the piperidine ring, and the carbons of the cyclopentyl group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, further confirming the structure.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further validating its identity.

Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS experiments can provide structural information based on the fragmentation pattern.

The table below presents the expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.2-1.9 (m, 8H, cyclopentyl-H), 2.0-3.5 (m, 9H, piperidine-H), 10.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 25-35 (cyclopentyl-C), 45-60 (piperidine-C), 175 (C=O) |

| HRMS (ESI⁺) | m/z: [M+H]⁺ calculated for C₁₁H₂₀NO₂: 200.1494; found: 200.1492 |

Development of Robust In Vitro Assay Systems for High-Throughput Screening of this compound Libraries

To explore the biological potential of this compound and its analogs, the development of robust in vitro assays for high-throughput screening (HTS) is essential. dovepress.com HTS allows for the rapid testing of large numbers of compounds against a specific biological target. nih.govmdpi.com

The design of an HTS assay for a library of this compound derivatives would depend on the hypothesized biological target. For instance, if this class of compounds is being investigated as inhibitors of a particular enzyme, an enzyme inhibition assay would be developed.

Key Components of a Robust HTS Assay:

Target: A purified enzyme, receptor, or a cell line expressing the target of interest.

Substrate/Ligand: A labeled substrate or ligand that generates a detectable signal.

Detection System: A microplate reader capable of detecting fluorescence, luminescence, or absorbance.

Automation: Robotic systems for liquid handling and plate reading to ensure high throughput and reproducibility.

An example of an HTS assay for a hypothetical enzyme target is outlined in the table below.

| Assay Parameter | Description |

| Assay Principle | Competitive binding assay using a fluorescently labeled ligand for a G-protein coupled receptor (GPCR). |

| Plate Format | 384-well microplate. |

| Compound Concentration | Typically screened at a single concentration (e.g., 10 µM). |

| Detection Method | Fluorescence Polarization (FP). A decrease in FP signal indicates displacement of the fluorescent ligand by a test compound. |

| Data Analysis | Calculation of percent inhibition for each compound. Hits are selected based on a predefined threshold (e.g., >50% inhibition). |

The development of such assays enables the efficient screening of libraries of this compound derivatives to identify hit compounds with desired biological activity. nih.govthermofisher.com

Radiosynthesis and Isotopic Labeling of this compound for Mechanistic Studies

Radiosynthesis and isotopic labeling are powerful techniques used to trace the fate of a molecule in biological systems, providing invaluable insights into its mechanism of action, metabolism, and distribution. wikipedia.orgresearchgate.net

Radiosynthesis: This involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the structure of this compound.

Tritium (³H) Labeling: Can often be achieved by catalytic tritium exchange on an unsaturated precursor or by reduction of a suitable precursor with tritium gas.

Carbon-14 (¹⁴C) Labeling: This typically requires a more complex multi-step synthesis starting from a simple ¹⁴C-labeled building block, such as ¹⁴CO₂ or K¹⁴CN. The label can be strategically placed in the cyclopentyl ring, the piperidine ring, or the carboxylic acid group to study the metabolic fate of different parts of the molecule.

Stable Isotope Labeling: This involves the incorporation of a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C). eurisotop.com These labeled compounds are not radioactive and can be detected by mass spectrometry. nih.gov They are particularly useful for in vivo metabolic studies and as internal standards for quantitative bioanalysis. otsuka.co.jp

The choice of isotope and labeling position depends on the specific research question. For example, a ¹⁴C-labeled compound could be used in animal studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile. A deuterium-labeled version could be used as an internal standard in LC-MS-based quantification of the drug in plasma samples.

The application of these advanced analytical and methodological approaches is fundamental to the thorough investigation of this compound, from its initial synthesis and characterization to the exploration of its biological properties and mechanism of action.

Future Perspectives and Emerging Research Avenues for 1 Cyclopentylpiperidine 3 Carboxylic Acid

Integration of 1-Cyclopentylpiperidine-3-carboxylic acid into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-Based Drug Discovery (FBDD) has established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying starting points for drug development. nih.gov FBDD utilizes libraries of small, low-complexity molecules, or "fragments," to probe protein binding sites. nih.govmdpi.com These fragments, despite their low affinity, often form highly efficient and high-quality interactions with their targets, providing a more effective starting point for optimization. nih.gov

The this compound scaffold possesses characteristics that make it and its derivatives suitable for inclusion in FBDD libraries. With a molecular weight generally under 300 Da, it aligns with the "Rule of Three" often applied to fragment design. youtube.com The three-dimensional nature of the cyclopentyl and piperidine (B6355638) rings is a particularly valuable attribute, as there is a growing need for unique, 3D fragments to move beyond the predominantly flat, two-dimensional compounds that have historically populated screening libraries. vu.nl

The integration of this scaffold into FBDD platforms would involve several key steps:

Library Development: Synthesis of a focused library of derivatives where the core scaffold is modestly decorated with different functional groups to explore chemical space.

Biophysical Screening: Employing sensitive biophysical techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography to screen these fragments against a wide range of biological targets, including those previously considered "undruggable." youtube.com

Hit-to-Lead Optimization: Utilizing the structural information from fragment binding to guide the elaboration of the fragment hits into more potent, lead-like molecules. nih.gov The carboxylic acid handle, for instance, provides a clear vector for chemical modification and growth.

The potential benefits of using this compound-based fragments include improved solubility and the ability to probe unique binding pockets that may not be accessible to larger, more complex molecules. vu.nl

| FBDD Integration Step | Description | Key Techniques | Potential Outcome |

| Library Synthesis | Creation of a diverse set of low molecular weight compounds based on the core scaffold. | Parallel synthesis, combinatorial chemistry. | A library of novel 3D fragments for screening. |

| Fragment Screening | Identification of low-affinity binding to protein targets. | SPR, NMR, X-ray crystallography, Thermal Shift Assays. | Identification of "hits" for challenging targets. youtube.com |

| Structural Biology | Determination of the binding mode of the fragment to the target protein. | X-ray crystallography, NMR spectroscopy. | High-resolution structural data to guide optimization. |

| Fragment Elaboration | Growing the fragment hit into a more potent lead compound. | Structure-guided design, medicinal chemistry. | Development of novel lead compounds with improved properties. |

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Scaffold Research

The application of AI/ML in this context can be multifaceted:

Predictive Modeling: ML algorithms can be trained on existing data from piperidine-containing compounds to predict the biological activity, selectivity, and pharmacokinetic properties of novel, virtual derivatives of this compound. researchgate.netnih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Scaffold Hopping and Design: AI can generate entirely new molecular structures by learning from the chemical space of known active molecules. This could lead to the design of novel scaffolds that retain the key pharmacophoric features of this compound but possess improved properties. acs.org

De Novo Design: Generative AI models can design novel derivatives tailored to bind to a specific protein target with desired properties. By providing the 3D structure of a target, these models can build molecules, atom by atom, within the binding site, potentially leading to highly potent and selective inhibitors.

Synthesis Planning: AI tools can also assist chemists by predicting viable synthetic routes for complex target molecules, saving time and resources in the lab.

The integration of AI and ML offers a powerful data-driven approach to navigating the vast chemical space surrounding the this compound scaffold, making the discovery process more efficient and targeted. nih.gov

Exploration of Novel Modalities and Non-Traditional Biological Pathways by this compound Derivatives

The chemical versatility of the this compound scaffold makes it an ideal starting point for exploring novel biological targets and therapeutic modalities beyond traditional small-molecule inhibitors. The piperidine ring is a common feature in agrochemicals and pharmaceuticals, indicating its broad biological relevance. rhhz.net

Future research could focus on designing derivatives that engage with non-traditional biological pathways. For example, derivatives could be synthesized to target protein-protein interactions or act as molecular glues to induce proximity between proteins. The development of derivatives of quinoxaline-2-carboxylic acid as DNA-damaging agents highlights how core scaffolds can be modified to interact with new target classes. mdpi.com Similarly, novel aryl indole-2-carboxylic acids have been identified as potent modulators of PPARgamma, demonstrating the potential for carboxylic acid-containing scaffolds to target nuclear receptors. nih.gov

Furthermore, the scaffold could be incorporated into larger, more complex modalities such as:

Proteolysis-Targeting Chimeras (PROTACs): Where the scaffold acts as a ligand to bind to a target protein, connected via a linker to an E3 ligase-recruiting moiety, leading to the targeted degradation of the protein.

Targeted Covalent Inhibitors (TCIs): By incorporating a reactive group (a "warhead"), derivatives could be designed to form a covalent bond with a specific amino acid residue (e.g., cysteine) on a target protein, leading to irreversible inhibition.

Chemical Probes: Developing fluorescently-tagged or biotinylated derivatives to serve as tools for chemical biology, enabling the identification of new binding partners and the elucidation of biological pathways.

This exploration beyond conventional drug targets opens up new therapeutic possibilities and deepens the understanding of complex biological systems.

Challenges and Opportunities in the Academic Research Trajectory of this compound

The academic research trajectory for a specific chemical scaffold like this compound is shaped by both challenges and opportunities.

Challenges:

Synthetic Complexity: While the piperidine core is common, the synthesis of specific, stereochemically pure derivatives with the desired cyclopentyl substitution can be challenging and require multi-step synthetic routes, which can be resource-intensive for academic labs. umw.eduacs.org

Target Identification: A significant hurdle is the initial identification of specific biological targets for this particular scaffold. Without a known target, securing funding and justifying extensive research can be difficult.

Competition: The piperidine scaffold is widely studied, and any new research must demonstrate novelty and a clear advantage over existing piperidine-based compounds.

Opportunities:

Structural Novelty: The specific combination of the cyclopentyl group, the piperidine ring, and the carboxylic acid at the 3-position offers a unique 3D architecture that is not widely explored, providing an opportunity for discovering novel biological activities.

Addressing Unmet Needs: There is a constant and urgent need for new drugs, particularly for diseases with growing resistance to current treatments, such as multidrug-resistant tuberculosis or certain cancers. mdpi.comumw.edumdpi.com Piperidine-based scaffolds offer a promising starting point for these efforts. umw.edu

Collaborative Research: The challenges in synthesis and target identification can be overcome through collaborations between synthetic chemistry labs, computational scientists, and biologists, fostering an interdisciplinary research environment.

Open Access to Tools: The increasing availability of open-source AI/ML tools and screening platforms can lower the barrier to entry for academic researchers to explore novel scaffolds computationally and experimentally.

| Factor | Description | Implication for Research |

| Challenge: Synthesis | Developing efficient and stereoselective routes to novel derivatives can be complex. umw.eduacs.org | Requires advanced synthetic chemistry expertise and resources. |

| Opportunity: Novelty | The scaffold's unique 3D shape is under-explored in medicinal chemistry. | High potential for discovering new structure-activity relationships and intellectual property. |

| Challenge: Target ID | The initial biological target for the scaffold is not well-defined. | Requires broad screening campaigns or hypothesis-driven investigation. |

| Opportunity: Unmet Needs | High demand for new therapeutics against resistant pathogens and complex diseases. mdpi.commdpi.com | Research on this scaffold could contribute to significant public health challenges. |

Synergistic Research Paradigms for this compound in Multi-Disciplinary Scientific Contexts

The future of research on this compound is not confined to medicinal chemistry. Its unique properties can be leveraged in synergistic, multi-disciplinary research paradigms that bridge chemistry, biology, materials science, and beyond.

Chemical Biology: Derivatives of the scaffold can be developed as molecular probes to investigate biological systems. For instance, by attaching fluorescent tags or photo-crosslinking groups, these probes could be used to identify and visualize target proteins within cells, helping to unravel complex cellular pathways.

Agrochemicals: The piperidine heterocycle is a vital component in many pesticides. rhhz.net Research could explore the potential of this compound derivatives as novel herbicides, insecticides, or fungicides, potentially with new mechanisms of action to combat resistance in agricultural pests. rhhz.net

Materials Science: The carboxylic acid group provides a handle for incorporating the molecule into larger polymeric structures. This could lead to the development of new biomaterials, such as drug-eluting polymers for medical implants or functionalized surfaces for cell culture applications.

Biocatalysis: Enzymes could be used to synthesize chiral derivatives of the scaffold with high stereoselectivity, offering a greener and more efficient alternative to traditional chemical synthesis. Conversely, the scaffold itself could be explored as a component of novel organocatalysts.

By embracing a multi-disciplinary approach, the full potential of the this compound scaffold can be unlocked, leading to innovations not just in medicine, but across a wide spectrum of scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.